molecular formula C13H12Cl2N4O B13974029 2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-ethyl-benzamide

2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-ethyl-benzamide

Cat. No.: B13974029
M. Wt: 311.16 g/mol
InChI Key: ALNPXJKDQKRBSU-UHFFFAOYSA-N
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Description

2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-ethyl-benzamide is a chemical compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine atoms and an amide linkage to an ethyl-benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-ethyl-benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving chlorination and amination.

    Amide Bond Formation: The pyrimidine derivative is then reacted with an ethyl-benzamide derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-ethyl-benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different properties.

    Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-ethyl-benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-ethyl-benzamide involves its interaction with specific molecular targets. The chlorine atoms and amide linkage play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-methyl-benzamide
  • 2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-propyl-benzamide

Uniqueness

2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-ethyl-benzamide is unique due to its specific ethyl substitution, which can influence its chemical properties and biological activities. Compared to its methyl and propyl analogs, the ethyl derivative may exhibit different solubility, reactivity, and potency.

Properties

Molecular Formula

C13H12Cl2N4O

Molecular Weight

311.16 g/mol

IUPAC Name

2-[(2,5-dichloropyrimidin-4-yl)amino]-N-ethylbenzamide

InChI

InChI=1S/C13H12Cl2N4O/c1-2-16-12(20)8-5-3-4-6-10(8)18-11-9(14)7-17-13(15)19-11/h3-7H,2H2,1H3,(H,16,20)(H,17,18,19)

InChI Key

ALNPXJKDQKRBSU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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